H-D-Gly(naphth-2-yl)-Cys-Tyr-D-Trp-Lys-Val-Cys-2Nal-NH2

Catalog No.
S1773383
CAS No.
111857-96-6
M.F
C63H73N11O9S2
M. Wt
1192.465
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-D-Gly(naphth-2-yl)-Cys-Tyr-D-Trp-Lys-Val-Cys-2Na...

CAS Number

111857-96-6

Product Name

H-D-Gly(naphth-2-yl)-Cys-Tyr-D-Trp-Lys-Val-Cys-2Nal-NH2

IUPAC Name

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-2-naphthalen-2-ylacetyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide

Molecular Formula

C63H73N11O9S2

Molecular Weight

1192.465

InChI

InChI=1S/C62H73N11O9S2/c1-35(2)54(62(82)72-52(34-84)59(79)68-48(55(65)75)29-37-18-21-38-11-3-5-13-40(38)27-37)73-56(76)47(17-9-10-26-63)67-58(78)50(31-43-32-66-46-16-8-7-15-45(43)46)70-57(77)49(28-36-19-24-44(74)25-20-36)69-60(80)51(33-83)71-61(81)53(64)42-23-22-39-12-4-6-14-41(39)30-42/h3-8,11-16,18-25,27,30,32,35,47-54,66,74,83-84H,9-10,17,26,28-29,31,33-34,63-64H2,1-2H3,(H2,65,75)(H,67,78)(H,68,79)(H,69,80)(H,70,77)(H,71,81)(H,72,82)(H,73,76)/t47-,48-,49-,50+,51-,52-,53+,54-/m0/s1

InChI Key

WASLGBPOQJKRMS-OIRFZPIWSA-N

SMILES

CC(C)C(C(=O)NC(CS)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CS)NC(=O)C(C6=CC7=CC=CC=C7C=C6)N
  • This is a peptide molecule, a chain of amino acids linked by amide bonds.
  • The amino acid sequence is D-Glycine(naphthyl)-Cysteine-Tyrosine-D-Tryptophan-Lysine-Valine-Cysteine-modified Cysteine amide (2Nal).
  • The origin and significance of this specific peptide in scientific research are unknown due to the lack of information available.

Molecular Structure Analysis

  • The key features include:
    • The presence of D-amino acids (D-Glycine and D-Tryptophan) which are less common in nature than L-amino acids.
    • A naphthyl group attached to the N-terminal Glycine, likely affecting its chemical properties.
    • A modified cysteine at the C-terminus with a Nal (possibly naphthylalanine) group and an amide (NH2) group.
  • Detailed structural analysis awaits further research on this specific peptide.

Chemical Reactions Analysis

  • Information on specific reactions involving this peptide is unavailable. However, general peptide chemistry can provide some insight:
    • Synthesis: Peptides can be synthesized using various methods, including solid-phase peptide synthesis (SPPS) [].
    • Degradation: Peptides can be broken down by enzymes called proteases.
    • Other reactions: Peptides can participate in various reactions depending on the functional groups present in their side chains.

Physical And Chemical Properties Analysis

Data on specific properties like melting point, boiling point, solubility, etc., are not available for this particular peptide.

Unknown due to the lack of information on this specific peptide. However, peptides can have diverse functions depending on their sequence and structure. They can act as hormones, neurotransmitters, enzymes, or regulators of various biological processes [].

Peptide Design and Drug Discovery:

H-D-Gly(naphth-2-yl)-Cys-Tyr-D-Trp-Lys-Val-Cys-2Nal-NH2 (referred to as the peptide hereafter) possesses a unique structure containing several interesting features for peptide design and drug discovery research:

  • D-amino acids: The presence of D-amino acids (D-Gly and D-Trp) can enhance the peptide's stability against enzymatic degradation, potentially increasing its lifespan in the body [].
  • Naphthyl group: The naphthyl group attached to the N-terminal glycine residue can contribute to improved binding affinity and interaction with target molecules.
  • Disulfide bond: The two cysteine residues linked by a disulfide bond can influence the peptide's conformation and stability, potentially affecting its function [].

These features combined make the peptide a potential candidate for studying:

  • Development of novel therapeutic agents: The peptide's structure could be modified and optimized to target specific diseases by interacting with relevant receptors or enzymes [].
  • Investigation of protein-protein interactions: The peptide could be used as a tool to study how proteins interact with each other, providing insights into cellular processes.

XLogP3

5.8

Dates

Modify: 2023-08-15

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